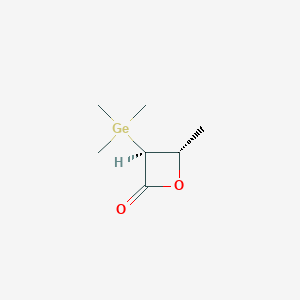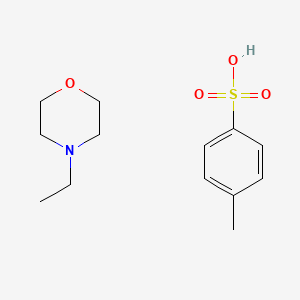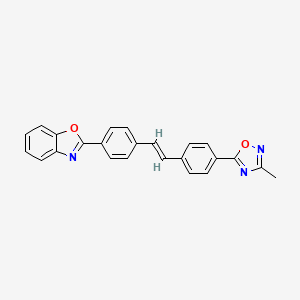![molecular formula C22H22O7 B14480704 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one CAS No. 70460-27-4](/img/structure/B14480704.png)
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by its tetramethoxy substitution on the chromenone core and a prop-2-en-1-yloxy group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available flavonoid precursors.
Methoxylation: The flavonoid core undergoes methoxylation to introduce methoxy groups at positions 5, 6, 7, and 8.
Allylation: The phenyl ring is then functionalized with a prop-2-en-1-yloxy group through an allylation reaction.
Cyclization: The final step involves cyclization to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the prop-2-en-1-yloxy group.
Nobiletin: A polymethoxyflavone with six methoxy groups, known for its strong anticancer activity.
Tangeretin: Another polymethoxyflavone with five methoxy groups, also exhibiting anticancer properties.
Uniqueness
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other flavonoids. The presence of the prop-2-en-1-yloxy group may enhance its lipophilicity and cellular uptake, potentially increasing its bioavailability and efficacy .
Propiedades
Número CAS |
70460-27-4 |
|---|---|
Fórmula molecular |
C22H22O7 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
5,6,7,8-tetramethoxy-2-(4-prop-2-enoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h6-10,12H,1,11H2,2-5H3 |
Clave InChI |
GOZRVUXHKQNGTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OCC=C)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


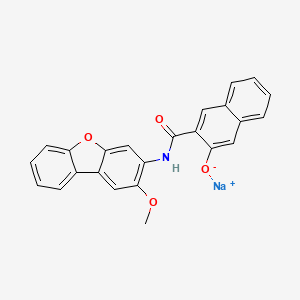
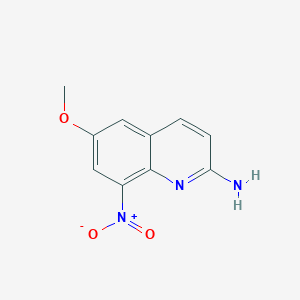
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
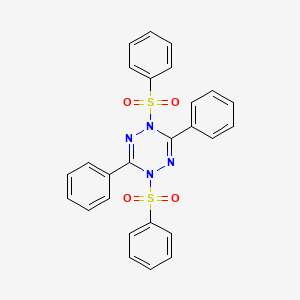
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
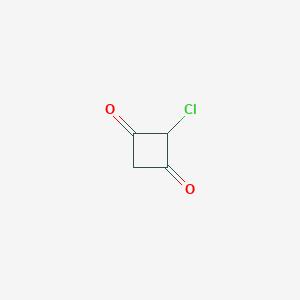
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
